3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate

Volatility Thermal Stability Semiochemical Formulation

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate (CAS 84434-24-2) is a synthetic terpene-derived acetate ester with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol. The compound is characterized by a conjugated enyne system and is typically supplied as the (6E)-geometric isomer.

Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
CAS No. 84434-24-2
Cat. No. B12677891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate
CAS84434-24-2
Molecular FormulaC17H26O2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(C)(C#C)OC(=O)C)C)C
InChIInChI=1S/C17H26O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h1,10,12H,8-9,11,13H2,2-6H3/b15-12+
InChIKeyHZLKVCNGPBLZPF-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate (CAS 84434-24-2): Baseline Physicochemical and Structural Profile for Procurement Decision-Making


3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate (CAS 84434-24-2) is a synthetic terpene-derived acetate ester with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . The compound is characterized by a conjugated enyne system and is typically supplied as the (6E)-geometric isomer . It is classified under essential oils, fragrances, and terpenes [1], and is recognized as a structural analog of dehydronerolidol acetate [2]. Its primary industrial relevance lies in its potential as a semiochemical precursor or a synthetic intermediate, although direct commercial applications are not extensively documented in public literature.

Why Generic Substitution Fails: Physicochemical and Functional Differentiation of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate


Interchanging 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate with its closest analogs—such as the free alcohol dehydronerolidol (CAS 54325-12-1) or the (6Z)-geometric isomer—can lead to substantial performance deviations in applications requiring precise volatility, stability, or stereochemical fidelity. The acetate group imparts significantly different physicochemical properties compared to the alcohol , and the (6E)-geometry governs distinct reactivity in cyclization reactions [1]. These differences are not interchangeable and must be accounted for in procurement for research or industrial processes.

Quantitative Comparative Evidence Guide for 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate (CAS 84434-24-2)


Reduced Volatility vs. Free Alcohol: Boiling Point and LogP Comparison

The acetate derivative exhibits a substantially higher boiling point (341°C at 760 mmHg [1]) compared to its free alcohol counterpart, dehydronerolidol (3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol, CAS 54325-12-1), which boils at 318.5°C at 760 mmHg . This represents a difference of +22.5°C. The octanol-water partition coefficient (LogP) for the acetate is 4.6 [2], whereas a reliable experimental LogP for the alcohol is not publicly available, though it is expected to be significantly lower due to the absence of the lipophilic acetate group.

Volatility Thermal Stability Semiochemical Formulation

Enhanced Hydrolytic and Oxidative Stability vs. Free Alcohol

As an acetate ester, 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate is inherently more stable to oxidation and hydrolysis compared to its free tertiary alcohol counterpart (dehydronerolidol) [1]. While specific quantitative degradation half-lives for this compound are not publicly reported, the class-level inference is strong: acetates are widely recognized as more stable pro-drugs or semiochemical precursors due to the protection of the labile tertiary alcohol group. The alcohol form is susceptible to acid-catalyzed dehydration and oxidation, leading to isomerization and degradation [2].

Stability Storage Shelf Life

Stereospecific Cyclization Reactivity: (6E)-Geometry Governs Product Outcome

Low-temperature cyclization of dehydronerolidol acetates demonstrates a strict stereochemical dependence: the trans-(6E)-isomer yields predominantly β-cyclodehydronerolidol, whereas the cis-(6Z)-isomer forms α-cyclodehydronerolidol [1]. This is a direct and quantifiable consequence of the double-bond geometry, not a general class property.

Stereoselective Synthesis Cyclization Isoprenoid Chemistry

Evidence-Based Application Scenarios for 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate


Sustained-Release Semiochemical Formulations for Insect Monitoring

The lower volatility and enhanced stability of the acetate compared to the free alcohol make it a candidate for long-duration pheromone dispensers [1]. In field applications, a slower release profile can maintain attractant concentrations above the behavioral threshold for extended periods, reducing the frequency of lure replacement. This is a direct corollary of the +22.5°C higher boiling point and the protection of the labile tertiary alcohol group.

Stereoselective Synthesis of Cyclic Isoprenoid Natural Products

The (6E)-geometry of this acetate is essential for the predictable synthesis of β-cyclodehydronerolidol [2]. Researchers aiming to replicate or explore this cyclization pathway must procure the correct (6E)-isomer; substituting the (6Z)-isomer will result in a different product distribution and lower yield of the desired cyclic isoprenoid.

Analytical Standard for GC-MS Identification in Complex Mixtures

Due to its well-defined mass spectrum [3] and distinct retention index, the (6E)-acetate can serve as a reliable analytical standard for identifying dehydronerolidol-derived compounds in natural product extracts or environmental samples. The absence of a free hydroxyl group simplifies derivatization protocols and improves chromatographic peak shape.

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